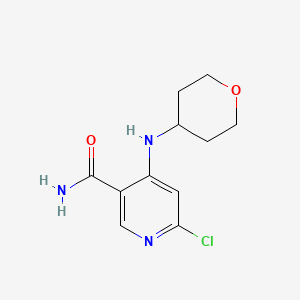

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide

Description

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide is a pyridine-based compound featuring a chloro substituent at position 6, an oxan-4-ylamino group at position 4, and a carboxamide moiety at position 3. Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of ~255.45 g/mol. Such structural motifs are commonly explored in medicinal chemistry for drug discovery, particularly in kinase inhibitors or antimicrobial agents, though specific applications for this compound remain unverified in the provided evidence.

Properties

Molecular Formula |

C11H14ClN3O2 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

6-chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-5-9(8(6-14-10)11(13)16)15-7-1-3-17-4-2-7/h5-7H,1-4H2,(H2,13,16)(H,14,15) |

InChI Key |

LRYLQVRLPQRKBM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=CC(=NC=C2C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with oxan-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Electronic and Physicochemical Implications

- Substituent Position and Type: The 6-chloro placement in the target compound vs. The oxan-4-ylamino group (secondary amine) in the target compound may enhance solubility and hydrogen-bonding capacity compared to the oxan-4-yloxy (ether) group in the analog .

- The carboxylic acid group confers high aqueous solubility but requires careful handling due to corrosivity .

Research Findings and Computational Insights

- Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula () could model electronic properties, such as charge distribution and stability, to predict reactivity or pharmacokinetic behavior . For example, the amine group in the target compound may lower the energy barrier for protonation compared to the ether analog.

- Synthetic Accessibility : The ether analog’s commercial price ($800/g) suggests significant synthetic complexity or niche demand , whereas the target compound’s commercial status remains uncharacterized.

Biological Activity

The compound 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide (also referred to as the oxan-4-ylamino derivative of pyridine) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide can be represented as follows:

This compound features a pyridine ring substituted with a chloro group and an oxan-4-ylamino moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Many derivatives of pyridine and related heterocycles act as inhibitors of various enzymes, including kinases and phosphodiesterases.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular pathways involved in disease processes.

Therapeutic Applications

The biological activities associated with this compound suggest potential therapeutic applications in areas such as:

- Cancer Treatment : Compounds with similar structures have shown promise in inhibiting tumor growth through various pathways, including those related to angiogenesis and apoptosis.

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections.

Antitumor Activity

A study investigated the antitumor effects of pyridine derivatives, revealing that certain compounds inhibited cancer cell proliferation in vitro. Specifically, 6-Chloro derivatives demonstrated significant activity against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Properties

Research on the antimicrobial activity of pyridine derivatives showed that compounds similar to 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide exhibited inhibitory effects against several bacterial strains. For instance, a comparative study highlighted that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 3.2 µg/ml against pathogens like Candida albicans and Aspergillus niger .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.